molecular formula C21H26N2O5 B12327209 2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)

2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)

Cat. No.: B12327209
M. Wt: 386.4 g/mol
InChI Key: GFGQPISGIKXDEU-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) is a chemical compound with the molecular formula C19H24N2O. It is known for its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a tolyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) involves several steps. One common method includes the reaction of pyridine-2-carboxaldehyde with 1-pyrrolidineethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI) is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a tolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

1-(4-methylphenyl)-1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-ol;oxalic acid

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-16-7-9-17(10-8-16)19(22,18-6-2-3-12-20-18)11-15-21-13-4-5-14-21;3-1(4)2(5)6/h2-3,6-10,12,22H,4-5,11,13-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

GFGQPISGIKXDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O.C(=O)(C(=O)O)O

Origin of Product

United States

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